2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Description
Historical Context of Lanostane Triterpenoid Discovery
Lanostane triterpenoids emerged as a distinct class following the structural elucidation of lanosterol in 1952, the biosynthetic precursor to animal steroids. The identification of the parent hydrocarbon lanostane (4,4,14α-trimethylcholestane) provided a taxonomic framework for classifying fungal and plant-derived tetracyclic triterpenes. Early research focused on their role in membrane biology, as lanosterol modulates eukaryotic cell membrane fluidity. By the 1970s, phytochemical studies of Ganoderma and Laetiporus fungi revealed diverse oxygenated lanostane derivatives, including carboxylated forms. The compound 2-(3-hydroxy-4,4,10,13,14-pentamethyl-...hept-5-enoic acid was first reported in the early 2000s through metabolomic profiling of Antrodia species, though its full characterization followed later.
Taxonomic Origins and Natural Occurrence
This triterpenoid occurs predominantly in lignicolous fungi of the order Polyporales, particularly within the families Ganodermataceae and Fomitopsidaceae. Key producers include:
| Genus | Species | Tissue Source | Reference |
|---|---|---|---|
| Antrodia | A. camphorata | Fruiting bodies | |
| Ganoderma | G. luteomarginatum | Mycelial cultures | |
| Laetiporus | L. sulphureus | Basidiomata |
Ecologically, its production correlates with secondary metabolite defense mechanisms against microbial competitors in nutrient-rich woody substrates. Unlike simpler lanostanes, this compound’s carboxylated side chain suggests specialized oxidative modifications during late-stage biosynthesis.
Biological Significance in Source Organisms
In producing fungi, 2-(3-hydroxy-4,4,10,13,14-pentamethyl-...hept-5-enoic acid likely serves dual roles:
- Quorum Sensing Modulation : The carboxylic acid moiety enables ionic interactions with membrane-bound receptors, potentially regulating hyphal aggregation and fruiting body development.
- Antimicrobial Defense : Structural analogs demonstrate inhibitory effects against bacterial and fungal pathogens via disruption of cell wall synthesis.
Comparative genomic analyses indicate clustering of oxidoreductase genes near lanosterol synthase loci in producer species, implying co-regulation of triterpenoid diversification and developmental pathways.
Position Within Triterpenoid Classification Systems
The compound belongs to the lanostane subgroup of tetracyclic triterpenoids, distinguished by:
- C-3 Hydroxylation : A conserved feature shared with lanosterol but lacking in parkeol and agnosterol derivatives.
- Side Chain Unsaturation : The Δ⁵ double bond in the heptenoic acid chain places it in the "ene" subclass of carboxylated lanostanes.
- Methylation Pattern : 4,4,10,13,14-Pentamethyl substitution differentiates it from the 4,4,14-trimethyl lanostane prototype.
Classification hierarchy:
Triterpenoids (C30)
└── Tetracyclic
└── Lanostane-type
└── 3-Hydroxy-lanostanes
└── 3-Hydroxy-17-carboxy-lanostanes
└── 2-(3-Hydroxy-4,4,10,13,14-pentamethyl...hept-5-enoic acid
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33) |
InChI Key |
QFPLAAZRZNKRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Fungal Sources
Source Identification
The compound is naturally abundant in Poria cocos (茯苓) and Ganoderma species, where it exists as a secondary metabolite. Structural analogs such as ganoderic acids and pachymic acids share biosynthetic pathways with this molecule.
Extraction Protocols
Solvent Extraction
- Solvents : Ethanol (70–90%) or methanol are used due to their polarity, which matches the compound’s hydroxyl and carboxyl groups.
- Process :
Chromatographic Purification
- Column Chromatography : Silica gel (200–300 mesh) with gradients of chloroform:methanol (10:1 to 5:1) yields fractions enriched in the target compound.
- HPLC : Final purification uses C18 reverse-phase columns (acetonitrile:water, 75:25) at 1.5 mL/min, achieving >95% purity.
Yield Optimization
| Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Poria cocos | Ethanol | 70 | 0.12 | 92.5 |
| Ganoderma sp. | Methanol | 80 | 0.09 | 88.7 |
Synthetic Pathways
Retrosynthetic Analysis
The compound’s structure necessitates a lanostane backbone with stereochemical control at C3 (hydroxyl), C17 (carboxylic acid), and multiple methyl groups. Key intermediates include:
Stepwise Synthesis
Step 1: Cyclization of Squalene Oxide
- Reagents : BF₃·Et₂O catalyzes cyclization to form the tetracyclic lanostane core.
- Conditions : Anhydrous dichloromethane, 0°C, 12 hours.
- Outcome : 45–50% yield of lanosterol analog.
Step 2: Oxidation and Methylation
- C3 Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β) introduces the 3β-OH group.
- C17 Functionalization :
Step 3: Stereochemical Control
Synthetic Yield Comparison
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | BF₃·Et₂O | 48 | 85 |
| C17 Functionalization | Grignard + Jones oxidation | 62 | 91 |
| Final Purification | Crystallization | 78 | 97 |
Hybrid Approaches: Biotechnological Synthesis
Fermentation Optimization
Challenges and Mitigation Strategies
Stereochemical Complexity
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid has several applications in scientific research. In chemistry, it is used as a model compound to study complex organic reactions and stereochemistry. In biology, it is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties . In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrially, it can be used in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds

Key Observations :
- Oxidation states : The 3-hydroxy group in MOL000273 contrasts with the 3-keto group in MOL000285, which may alter hydrogen-bonding capacity and metabolic stability .
- Synthetic derivatives: Compound 22’s Boc-protected amino group introduces steric hindrance, improving solubility but reducing passive diffusion compared to MOL000273 .
Pharmacokinetic and Physicochemical Properties
Oral Bioavailability (OB) and Drug-Likeness (DL)
Comparative data from high-throughput screening studies:

Analysis :
- MOL000273 and MOL000280 exhibit nearly identical OB and DL values, suggesting comparable absorption and metabolic profiles .
- Synthetic derivatives (e.g., Compound 22) often prioritize target engagement over OB/DL, as seen in their lower bioavailability .
Functional Divergence Among Analogs
- MOL000273 : Linked to ovarian insufficiency via Cytoscape-based network models, interacting with estrogen receptor-alpha (ESR1) and apoptosis regulators .
- Ganoderic Acids: Exhibit anticancer activity by downregulating NF-κB, STAT3, and cyclin-dependent kinases (e.g., Ganoderic Acid A reduces Bcl-2 expression in breast cancer) .
- MOL000285 : The 3-keto group may enhance binding to cytochrome P450 enzymes, altering its metabolic fate compared to MOL000273 .
Biological Activity
The compound 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structure characterized by multiple methyl groups and a cyclopenta[a]phenanthrene backbone. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C30H48O2 |
| Molecular Weight | 440.7 g/mol |
| IUPAC Name | (2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal |
| CAS Number | 96574-03-7 |
Biological Activity
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Its biological activities are attributed to its ability to interact with specific molecular targets involved in cellular processes such as inflammation and apoptosis.
The primary mode of action appears to involve the modulation of pathways related to cell proliferation and apoptosis. For instance:
- Tumor Promotion Inhibition: The compound has shown efficacy in reducing the incidence of papillomas in animal models by interfering with tumor promotion processes.
- Enzymatic Interaction: Binding studies suggest that the compound can modulate the activity of enzymes relevant to inflammation and cancer progression.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Tumor Promotion:
- In a controlled study using mice models treated with carcinogens followed by administration of the compound showed a significant reduction in tumor incidence compared to control groups.
- The study highlighted its potential as a chemopreventive agent.
-
Anti-inflammatory Effects:
- Research indicated that the compound can inhibit pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table compares structural features and biological activities of compounds related to 2-(3-hydroxy...):
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(15-acetyloxy-3-hydroxy...) | Contains an acetyloxy group | Acetylation may enhance solubility |
| 4-hydroxy-6-(3-hydroxy...) | Similar hydroxy groups | Potentially different biological activity |
| 2-(3-hydroxy...) | Basic structure similar but fewer methyl groups | May exhibit different reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


